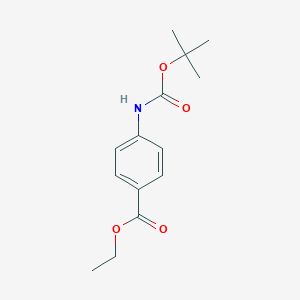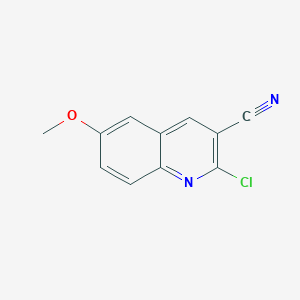
2-Chloro-6-methoxyquinoline-3-carbonitrile
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives involves several steps, including cyclization, chlorination, and the introduction of the methoxy group. A novel protocol utilizing Vilsmeier–Haack chlorination has been developed for the synthesis of related compounds, indicating the versatility and complexity of synthesizing chloroquinoline carbonitriles (Jukić et al., 2010). Additionally, synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been extensively reviewed, showing the wide range of reactions applicable to these compounds (Mekheimer et al., 2019).
Molecular Structure Analysis
Structural analysis through X-ray and spectroscopic methods reveals detailed insights into the molecular structure of chloroquinoline carbonitriles. The solid-state structure, including hydrogen bond formations and weak aromatic π⋯π stacking interactions, has been elucidated for compounds similar to 2-Chloro-6-methoxyquinoline-3-carbonitrile, providing a foundation for understanding its chemical behavior and reactivity (Jukić et al., 2010).
Chemical Reactions and Properties
2-Chloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including nucleophilic substitutions and transformations under different conditions. The reactivity of similar compounds towards nucleophilic reagents has been studied, revealing the potential for generating a variety of heterocyclic systems and highlighting the chemical versatility of the chloroquinoline carbonitrile group (Ibrahim & El-Gohary, 2016).
Physical Properties Analysis
The physical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile, such as solubility, crystalline structure, and optical properties, can be inferred from studies on related compounds. For instance, the optical properties, including UV–vis absorption and fluorescence spectroscopy, have been investigated, providing insights into the behavior of these compounds under various conditions (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile are characterized by its reactivity with various chemical agents and conditions. The compound's ability to undergo diverse chemical transformations has been documented, showcasing its utility in synthetic organic chemistry and the production of biologically active molecules (Mekheimer et al., 2019).
科学的研究の応用
-
Organic Synthesis
-
Production of Paints, Plastics, Synthetic Resins, and Dyes
-
Manufacture of Perfumes, Solvents, and Flavorings
-
Proteomics Research
-
Bulk Manufacturing
Safety And Hazards
特性
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXVCDHDIEGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357721 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
101617-91-8 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


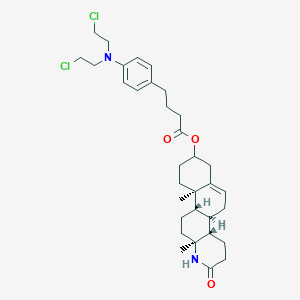
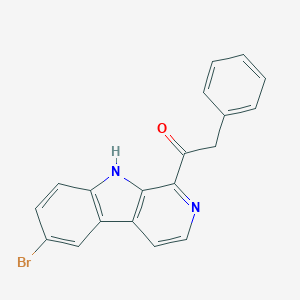
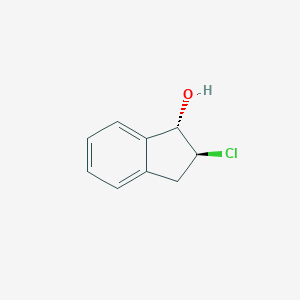
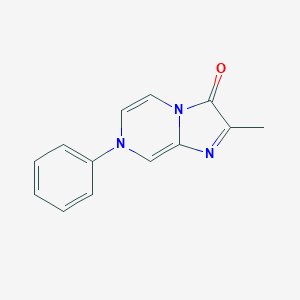
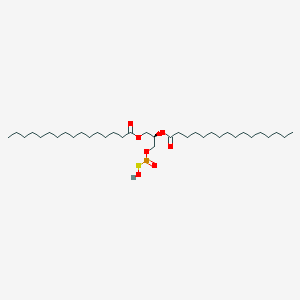

![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
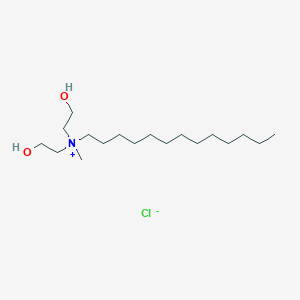
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
